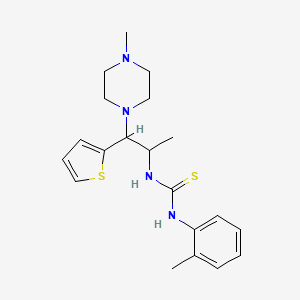

1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

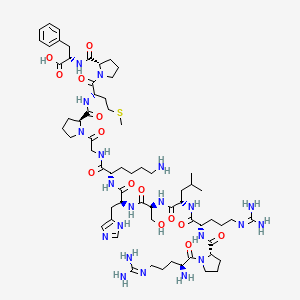

The compound "1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea" is a thiourea derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Thioureas are characterized by the presence of the thiourea functional group, which is a sulfur analog of urea. They often exhibit interesting chemical and physical properties and can interact with biological targets such as DNA and enzymes.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas was achieved by reacting methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran, yielding good product yields . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, using appropriate starting materials such as a methylpiperazine and an o-tolyl isothiocyanate derivative.

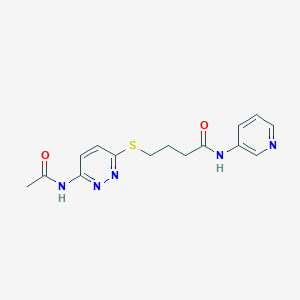

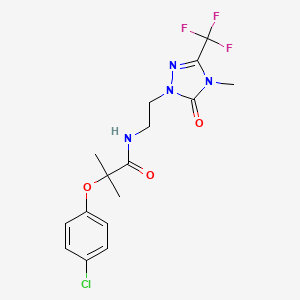

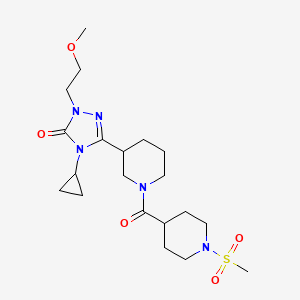

Molecular Structure Analysis

Thiourea derivatives can adopt various molecular configurations and exhibit different intermolecular hydrogen bonding patterns, as seen in the polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea . The molecular structure of thiourea derivatives is crucial as it can influence their biological activity and interaction with targets like DNA. The molecular docking studies of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, showed binding with B-DNA, indicating the potential of these compounds to interact with genetic material .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, including the formation of hydrogen bonds and interactions with other molecules. The polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit different hydrogen bonding patterns, which can significantly affect their reactivity and physical properties . The reactivity of the compound could be explored through similar studies, examining its ability to form hydrogen bonds and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For instance, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was characterized using various spectroscopic techniques, and its chemical potential and hardness were calculated using density functional theory (DFT) . These properties are essential for understanding the behavior of the compound under different conditions and its suitability for potential applications. The cytotoxic nature of this compound was also assessed, showing activity against the MCF-7 cell line, which suggests that the compound might also possess similar biological properties .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds similar to 1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea have been synthesized and evaluated for their antibacterial properties. These compounds, including derivatives with variations in the N-substituents like thioamide, dithiocarbamate, thiourea, and thiocarbamate, have shown potent in vitro activities against MRSA and VRE resistant Gram-positive strains such as Staphylococcus and Enterococcus. However, their in vivo activity was found to be less potent compared to linezolid, indicating a potential for further optimization in therapeutic applications (Jang et al., 2004).

Anticancer and Binding Characteristics

A study on thiophene-2-carboxaldehyde derivatives, which are structurally related, explored their binding characteristics to carrier proteins such as Human Serum Albumin (HSA). These compounds demonstrated good antibacterial and antifungal activity, were less toxic, and showed promising binding interactions with HSA, offering insights into their pharmacokinetic mechanisms and potential anticancer activity. The binding kinetics and the microenvironment of HSA were investigated, providing valuable information on the therapeutic potential of these compounds (Shareef et al., 2016).

Serotonin Receptor Affinity

Novel derivatives of benzo[b]thiophen and 4-arylpiperazin-1-yl have been synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. This research has highlighted the significance of the arylpiperazine moiety and benzo[b]thiophene ring substitutions in influencing binding affinity to 5-HT1A sites, with some analogues showing micromolar affinity. Such studies contribute to the development of new therapeutics targeting serotonin receptors for the treatment of psychiatric disorders (Pessoa‐Mahana et al., 2012).

Corrosion Inhibition

A unique application outside of the biomedical field involves the use of similar compounds as corrosion inhibitors for mild steel in acidic environments. Mannich bases, structurally related to the chemical , have been synthesized and tested, showing promising results in protecting mild steel surfaces from corrosion. This research opens up new avenues for the development of environmentally friendly corrosion inhibitors, demonstrating the versatility of these chemical structures in various applications (Lavanya et al., 2020).

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4S2/c1-15-7-4-5-8-17(15)22-20(25)21-16(2)19(18-9-6-14-26-18)24-12-10-23(3)11-13-24/h4-9,14,16,19H,10-13H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWPVSNFMSKJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)